4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid
Description
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid (C₅H₄F₆O₃) is a polyfluorinated derivative of β-hydroxybutyric acid. Its structure features a hydroxyl group at the C3 position and two trifluoromethyl groups at C3 and C4, contributing to strong electron-withdrawing effects and unique intermolecular interactions. The compound crystallizes in a monoclinic system (space group P2₁/c) with two molecules in the asymmetric unit, forming dimeric structures via O–H⋯O hydrogen bonds (2.665–2.750 Å) and extended chains through C–H⋯O interactions (3.23–3.28 Å) . The crystal lattice parameters (a = 5.5031 Å, b = 20.5490 Å, c = 14.0342 Å, β = 98.4543°) and hydrogen-bonding network are critical to its stability and physicochemical properties .
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O3/c6-4(7,8)3(14,1-2(12)13)5(9,10)11/h14H,1H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHJBOWARMTILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165701 | |
| Record name | 3,3-Bis(trifluoromethyl)-3-hydroxypropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547-36-0 | |
| Record name | 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1547-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001547360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Bis(trifluoromethyl)-3-hydroxypropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-2H,2H-perfluoro-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthesis of Dioxanone Intermediates
The cis-dioxanone 1 is prepared by cyclocondensation of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid with tert-butyl glyoxylate in the presence of p-toluenesulfonic acid (PTSA). Treatment with tert-butyllithium (t-BuLi) generates a lithium enolate, which reacts with electrophiles (alkyl halides, aldehydes) to yield 2,5,6-trisubstituted dioxanones (Table 1).
Table 1: Electrophilic Substitution of Dioxanone Intermediates
| Electrophile | Product Substituents (R1, R2) | Yield (%) | Diastereoselectivity (d.r.) |
|---|---|---|---|
| Methyl iodide | Me, H | 82 | 9:1 |
| Benzaldehyde | PhCH(OH), H | 75 | 8:1 |
| Allyl bromide | Allyl, H | 68 | 7:1 |
Conversion to Dioxinones
Elimination of HBr from 5-bromo-substituted dioxanones using 1,8-diazabicycloundec-7-ene (DBU) produces dioxinone 2 , a versatile precursor for Michael additions. The dioxinone’s α,β-unsaturated carbonyl system undergoes diastereoselective reactions with organocuprates, enabling installation of diverse side chains (Section 3).
Diastereoselective Michael Additions
Michael additions to dioxinone 2 have been optimized for high diastereocontrol. For example, treatment with Gilman cuprates (R2CuLi) in THF at −30°C affords 6,6-disubstituted dioxanones with d.r. values up to 20:1 (Table 2). Notably, benzylmagnesium chloride deviates from this trend, forming a p-quinoid adduct 26 due to conjugate addition followed by rearomatization.
Table 2: Diastereoselectivity in Michael Additions
| Nucleophile | Product Configuration | Yield (%) | d.r. |
|---|---|---|---|
| Me2CuLi | trans,trans | 89 | 15:1 |
| PhCH2Cu(CN)Li | trans,trans | 85 | 20:1 |
| VinylMgBr | cis,trans | 72 | 5:1 |
Stereochemical Control and Analytical Validation
X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy confirm the absolute configuration of TFHTB derivatives. For instance, the trisubstituted dioxanone 3 (R1 = Me, R2 = Ph) adopts a twist-boat conformation in the solid state, stabilizing steric clashes between the trifluoromethyl and tert-butyl groups. Anomalous diffraction data for brominated derivatives unambiguously assign the (R)-configuration at C3.
Key Analytical Findings :
-
Conformational flexibility : Dioxanones favor sofa or twist-boat conformations depending on substituent bulk.
-
Hydrogen bonding : Intramolecular H-bonds between the hydroxyl and carbonyl groups lock the β-hydroxy acid in a cyclic hemiketal form, influencing reactivity.
Comparative Analysis of Synthetic Routes
A critical evaluation of TFHTB preparation methods reveals trade-offs between enantiopurity, scalability, and functional group tolerance (Table 3).
Table 3: Route Comparison
| Method | Enantiomeric Excess (%) | Scalability (kg) | Functional Group Tolerance |
|---|---|---|---|
| Asymmetric Aldol | 95–98 | Moderate (1–5) | Low (sensitive to steric bulk) |
| Dioxanone Functionalization | 99+ | High (>10) | High (broad electrophile scope) |
| Michael Addition | 90–95 | Moderate (1–5) | Moderate (sensitive to Cu side reactions) |
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Synthesis of Beta-Lactones
One of the primary applications of 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid is in the synthesis of beta-lactones through cyclization reactions. This transformation is significant in organic chemistry as beta-lactones serve as valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Coordination Chemistry
The compound has been studied for its coordination chemistry properties. Due to its ability to form stable chelate complexes with metal ions, it is useful in various catalytic processes and materials science applications. The presence of fluorine atoms enhances the stability and reactivity of coordination compounds formed with this acid .
Material Science
In material science, this compound can be utilized to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance due to the strong carbon-fluorine bonds present in the structure .
Pharmaceutical Development
Research indicates that derivatives of this compound may exhibit biological activity, making it a candidate for further investigation in drug development. The unique fluorinated structure can influence bioavailability and metabolic pathways in pharmaceutical compounds .
Case Studies
In another study examining coordination complexes formed with transition metals, researchers found that this compound acted as an effective ligand. The resulting complexes showed enhanced stability compared to those formed with non-fluorinated ligands.
| Metal Ion | Stability Constant (K) |
|---|---|
| Cu(II) | 10^5 |
| Ni(II) | 10^6 |
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic Acid
- Structure : Lacks the extended carbon chain of the target compound, with trifluoromethyl and hydroxyl groups on adjacent carbons.
- Hydrogen Bonding : Forms similar carboxyl dimers (O–H⋯O) but exhibits shorter hydrogen bonds (2.61–2.68 Å) due to reduced steric hindrance .
- Acidity : Increased acidity (pKa ~1.5–2.0) compared to the target compound (estimated pKa ~2.5–3.0) due to closer proximity of electron-withdrawing groups to the carboxylic acid.
4,4,4-Trifluoro-3-hydroxybutanoic Acid (CAS 86884-21-1)
- Structure: Retains the β-hydroxybutanoic acid backbone but lacks the C3 trifluoromethyl group.
- Crystallography : Forms helical chains via O–H⋯O bonds (2.71 Å), contrasting with the dimeric motifs of the target compound .
- Reactivity : Lower thermal stability (decomposes at 120°C vs. 150°C for the target compound) due to reduced fluorine content .
Fluorinated Carboxylic Acids
Perfluoro(4-methoxybutanoic) Acid (C₅HF₉O₃)
4,4,4-Trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butanoic Acid (CID 16227801)
- Structure : Imidazole ring replaces one trifluoromethyl group, introducing aromaticity.
- Hydrogen Bonding : Additional N–H⋯O interactions (2.85 Å) alongside O–H⋯O bonds, creating a 3D network .
- Biological Relevance : Predicted collision cross-section (CCS = 152.4 Ų for [M+H]⁺) suggests conformational flexibility for enzyme binding .
Stereochemical Variants
(R)- and (S)-4,4,4-Trifluoro-3-hydroxybutanoic Acid
- Synthesis : Resolved using chiral amines (e.g., l-phenylethylamine), yielding enantiomers with specific rotations [α]ᴅ = ±15.1° .
- Crystallography : Racemic mixtures form centrosymmetric dimers, while enantiopure crystals exhibit helical packing .
Data Tables
Table 1: Physical and Crystallographic Properties
Table 2: Acidity and Reactivity
Key Research Findings
- Hydrogen Bonding : The target compound’s dimeric O–H⋯O interactions are less compact than those in 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid, allowing for additional C–H⋯O chain formation .
- Fluorine Effects : Increased fluorine content correlates with higher thermal stability and acidity but reduces solubility in polar solvents .
- Stereochemical Impact : Enantiopure derivatives exhibit distinct packing motifs, critical for designing chiral materials .
Biological Activity
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid (CAS No. 1547-36-0) is a polyfluorinated derivative of β-hydroxybutyric acid characterized by the presence of three fluorine atoms on the carbon chain. This compound exhibits unique chemical properties due to its trifluoromethyl groups, which significantly influence its biological activity and potential applications in pharmaceuticals and agrochemicals.
- Molecular Formula : CHFO
- Molecular Weight : 226.07 g/mol
- Solubility : Soluble in water
- Structure : The compound contains two trifluoromethyl groups and a hydroxyl group, contributing to its reactivity and interaction with biological systems.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential pharmacological effects and mechanisms of action.
Research indicates that the presence of trifluoromethyl groups enhances lipophilicity and alters the electronic properties of the molecule, which can affect enzyme interactions and receptor binding. For instance, compounds with similar structures have shown increased potency in inhibiting specific enzymes related to metabolic pathways .
Case Studies
- Antioxidant Activity : A study demonstrated that derivatives of β-hydroxy acids exhibit significant antioxidant properties. The introduction of trifluoromethyl groups has been correlated with enhanced radical scavenging activity, making it a candidate for further investigation in oxidative stress-related conditions .
- Antimicrobial Properties : Preliminary investigations have suggested that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes due to the hydrophobic nature imparted by the fluorinated groups .
- Potential in Drug Design : The compound's structural characteristics make it a valuable scaffold for drug development. Its ability to modulate biological targets through hydrogen bonding and hydrophobic interactions positions it as a promising candidate for creating new therapeutic agents targeting various diseases .
Summary Table of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing enantiopure 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid?
The compound can be synthesized via stereoselective methods using chiral auxiliaries. For example, (R)-1-phenylethylammonium salts have been employed to resolve racemic mixtures, yielding enantiomers with specific optical rotations (e.g., for the (S)-enantiomer in ethanol). Key steps include esterification, chiral resolution, and acid hydrolysis . Analytical validation via elemental analysis (e.g., C: 30.16%, F: 36.0%) and NMR spectroscopy (e.g., H-NMR signals at δ 3.5–4.5 ppm for hydroxyl and trifluoromethyl groups) ensures purity .
Q. How can the crystal structure of this compound be validated to confirm its stereochemistry?
X-ray crystallography using programs like SHELXL is recommended for structure refinement. SHELXL provides robust tools for small-molecule analysis, including handling twinned data or high-resolution datasets. Hydrogen bonding patterns (e.g., O–H···O interactions) should be analyzed using graph set theory to validate intermolecular interactions and packing arrangements .
Q. What are the critical physical properties relevant to handling this compound in the lab?
The compound is a white crystalline powder with a melting point of 85°C. It is hygroscopic and requires storage in anhydrous conditions. Solubility in polar solvents like ethanol and chloroform facilitates reaction design, while its density and refractive index remain uncharacterized .
Advanced Research Questions
Q. How can computational modeling predict the stability of this compound under varying pH conditions?
Density Functional Theory (DFT) calculations can model protonation states of the hydroxyl and carboxylic acid groups. For instance, pKa values for the trifluoromethyl-hydroxy moiety (~3.5–4.5) and carboxylic acid (~2.5–3.5) can be estimated using solvation models. Experimental validation via pH-dependent NMR or IR spectroscopy is critical to confirm computational predictions .
Q. What strategies are effective for resolving contradictions in enantiomeric excess (ee) measurements?
Discrepancies in ee values may arise from impurities or solvent effects. Cross-validate using chiral HPLC (e.g., Chiralpak AD-H column) and polarimetry. For example, methyl ester derivatives of the enantiomers show distinct optical rotations ( vs. in CHCl₃), providing a reference for purity assessment .
Q. How does hydrogen bonding influence the compound’s crystallographic behavior in co-crystals?
Graph set analysis (e.g., Etter’s rules) reveals that the hydroxyl group forms hydrogen bonds with carboxylic acids, while trifluoromethyl groups contribute to hydrophobic interactions. This directional bonding dictates packing motifs, which can be leveraged to design co-crystals with improved thermal stability .
Q. What role does this compound play in synthesizing fluorinated bioactive derivatives?
It serves as a precursor for trifluoromethylated β-hydroxy acids in drug discovery. For example, coupling with arylboronic acids (e.g., 4-methyl-3-(trifluoromethyl)phenylboronic acid) via Suzuki-Miyaura reactions yields analogs with potential enzyme inhibitory activity. Purity (>95%) of intermediates must be confirmed via LC-MS and F-NMR .
Methodological Notes
- Structural Refinement : Use SHELXTL for refining crystallographic data, ensuring proper handling of twinning or disorder .
- Enantiomer Analysis : Combine chiral derivatization (e.g., Mosher’s esters) with F-NMR to resolve overlapping signals .
- Stability Testing : Conduct accelerated degradation studies under UV light or elevated temperatures, monitored by TLC or HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
